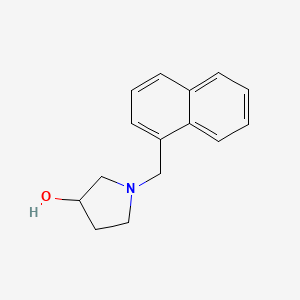
1-(Naphthalen-1-ylmethyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalen-1-ylmethyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Overview
1-(Naphthalen-1-ylmethyl)pyrrolidin-3-ol is a heterocyclic compound that has garnered attention in various fields including medicinal chemistry, pharmacology, and materials science. Its unique structure allows it to interact with biological targets effectively, leading to potential applications in therapeutic development and chemical synthesis.
Scientific Research Applications
1. Medicinal Chemistry
The compound is being explored for its potential therapeutic effects due to its ability to interact with biological systems. Notable applications include:
- Antiviral Activity : Research indicates that derivatives of this compound may inhibit viral replication, making it a candidate for antiviral drug development.
- Anti-inflammatory Properties : Studies suggest that this compound can inhibit pro-inflammatory cytokines, positioning it as a potential treatment for inflammatory diseases.
- Antibacterial Activity : Preliminary investigations have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with reported minimum inhibitory concentration (MIC) values indicating promising antibacterial properties.
2. Chemical Synthesis
This compound serves as a valuable building block in organic synthesis. Its structural features allow for the development of more complex molecules with potential applications in pharmaceuticals and agrochemicals.
Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity Type | Target Organisms/Processes | Observations/Results |
|---|---|---|
| Antiviral | Tobacco mosaic virus | Significant inhibition of viral replication observed |
| Herpes simplex virus | Effective in vitro inhibition noted | |
| Anti-inflammatory | Cytokine production | Reduction in pro-inflammatory cytokines |
| Antibacterial | Staphylococcus aureus | MIC values ranging from 0.0039 to 0.025 mg/mL |
| Escherichia coli | Complete bacterial death within 8 hours |
Synthetic Routes
The synthesis of this compound typically involves the reaction of naphthalene derivatives with pyrrolidine under controlled conditions. This process can be optimized for yield and purity through various techniques such as:
- Refluxing in Organic Solvents : Common solvents include dichloromethane or chloroform.
- Use of Catalysts : Catalysts may enhance the reaction efficiency and selectivity.
Case Study 1: Antiviral Research
In vitro studies have evaluated the antiviral efficacy of various pyrrolidine derivatives, including this compound, against herpes simplex virus (HSV). The results indicated a significant reduction in viral load, suggesting its potential as an antiviral agent.
Case Study 2: Anti-inflammatory Effects
A study focusing on the anti-inflammatory properties demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in cellular models. This finding supports further investigation into its use for treating inflammatory disorders.
Propiedades
Número CAS |
1405760-86-2 |
|---|---|
Fórmula molecular |
C15H17NO |
Peso molecular |
227.3 g/mol |
Nombre IUPAC |
1-(naphthalen-1-ylmethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C15H17NO/c17-14-8-9-16(11-14)10-13-6-3-5-12-4-1-2-7-15(12)13/h1-7,14,17H,8-11H2 |
Clave InChI |
JODYTCKSOYYQBT-UHFFFAOYSA-N |
SMILES |
C1CN(CC1O)CC2=CC=CC3=CC=CC=C32 |
SMILES canónico |
C1CN(CC1O)CC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















